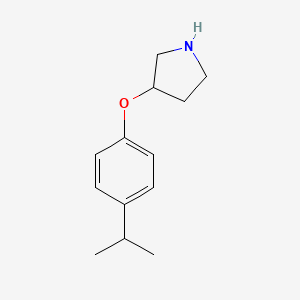

3-(4-Isopropylphenoxy)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

946681-84-1 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-(4-propan-2-ylphenoxy)pyrrolidine |

InChI |

InChI=1S/C13H19NO/c1-10(2)11-3-5-12(6-4-11)15-13-7-8-14-9-13/h3-6,10,13-14H,7-9H2,1-2H3 |

InChI Key |

OIJKMXCBZFMSIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2CCNC2 |

Origin of Product |

United States |

Contextualization Within Phenoxy Substituted Pyrrolidine Chemistry

The structure of 3-(4-Isopropylphenoxy)pyrrolidine features a pyrrolidine (B122466) ring linked to an isopropyl-substituted phenol (B47542) via an ether linkage. This places it within the class of phenoxy-substituted pyrrolidines, a group of compounds that has garnered interest in medicinal chemistry. The synthesis of such molecules often involves the reaction of a suitably protected 3-hydroxypyrrolidine with a substituted phenol, or alternatively, the coupling of a pyrrolidine derivative with a phenoxy-containing fragment.

The introduction of a phenoxy group to the pyrrolidine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and its ability to engage in hydrogen bonding, which are critical for biological activity. Variations in the substituents on the phenoxy ring can be used to modulate these properties and to explore structure-activity relationships (SAR) in drug design. For instance, research into related structures has shown that different substituents on the phenyl ring can impact biological potency and selectivity. nih.gov

Significance of Pyrrolidine Scaffolds in Chemical Biology and Drug Discovery

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued scaffold in the realm of chemical biology and drug discovery. frontiersin.org Its prevalence stems from several key features that make it an attractive component for the design of novel therapeutic agents.

The non-planar, three-dimensional structure of the pyrrolidine ring allows for the exploration of chemical space in ways that flat, aromatic rings cannot. researchgate.netnih.gov This three-dimensionality is often crucial for achieving high-affinity and selective binding to biological targets such as enzymes and receptors. nih.govdntb.gov.ua Furthermore, the stereogenic centers that can be present on the pyrrolidine ring allow for the synthesis of stereoisomers with distinct biological profiles. nih.govdntb.gov.ua

The versatility of the pyrrolidine scaffold is evidenced by its presence in a wide array of FDA-approved drugs and biologically active natural products. enamine.net These compounds span a broad range of therapeutic areas, highlighting the adaptability of the pyrrolidine core to different biological targets. frontiersin.org

Below is a table of some well-known drugs that incorporate the pyrrolidine scaffold, demonstrating its therapeutic importance.

| Drug Name | Therapeutic Area |

| Captopril | Antihypertensive |

| Anisomycin | Antibiotic |

| Asunaprevir | Antiviral (Hepatitis C) |

| Alpelisib | Anticancer |

| Sulpiride | Antipsychotic |

| Gemifloxacin | Antibiotic |

| Raclopride | Antipsychotic |

| Cefiderocol | Antibiotic |

| This table is for illustrative purposes and is not exhaustive. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 4 Isopropylphenoxy Pyrrolidine Analogues

Elucidation of Key Pharmacophoric Elements for Biological Activity

The foundational structure of 3-(4-Isopropylphenoxy)pyrrolidine serves as a versatile scaffold in drug discovery. nih.gov The key pharmacophoric elements essential for the biological activity of this class of compounds generally consist of three main components: a central pyrrolidine (B122466) ring, an aryl ether linkage, and a substituted aromatic ring. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a crucial element. nih.govfrontiersin.org Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of the pharmacophore space, which is vital for specific interactions with biological targets. nih.gov The nitrogen atom within the pyrrolidine ring often acts as a key interaction point, typically forming hydrogen bonds or salt bridges with the target protein. The stereochemistry at the C3 position of the pyrrolidine ring is also a critical determinant of biological activity, with different enantiomers often exhibiting significantly different potencies and selectivities. nih.gov The ether linkage provides a specific spatial orientation and distance between the pyrrolidine and the aromatic ring, which is often crucial for optimal binding. Finally, the 4-isopropylphenoxy moiety contributes to the ligand's affinity and selectivity through hydrophobic and van der Waals interactions with the target protein. The isopropyl group, in particular, often occupies a specific hydrophobic pocket within the binding site. The combination of these elements in a precise spatial arrangement defines the pharmacophore responsible for the biological effects of these compounds.

**4.2. Impact of Substituent Modifications on Ligand-Target Interactions

The 4-isopropylphenoxy group plays a significant role in the interaction of these ligands with their biological targets. Alterations to this part of the molecule can have a profound impact on potency and selectivity. For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, the nature of the substituent on the phenyl ring was found to be critical for activity. While the initial hit compound contained a methoxyphenylurea group, optimization led to the discovery that a 4-chloro-3-(trifluoromethyl)phenylurea moiety resulted in a compound with significantly higher potency. nih.gov This highlights the importance of both electronic and steric factors of the substituents on the phenoxy ring in achieving optimal target engagement. The substitution pattern on the aromatic ring can influence the molecule's ability to fit into specific binding pockets and can also affect its electronic properties, which may be important for interactions such as pi-pi stacking.

Table 1: Impact of Phenyl Ring Substituents on Biological Activity

| Compound | Phenyl Ring Substituent | Biological Activity (IC50) |

|---|---|---|

| 1 | 3-methoxyphenyl | Low potency |

| 33 | 4-chloro-3-(trifluoromethyl)phenyl | High potency |

This table is for illustrative purposes and is based on findings from related compound series.

The pyrrolidine ring is a cornerstone of the scaffold, and its modification has been a key strategy in optimizing the properties of these compounds. The introduction of substituents on the pyrrolidine ring can influence the molecule's conformation and its interaction with the target. For example, the introduction of a fluoro group at the C-4 position of a 2-cyano-pyrrolidine moiety led to a new series of potent inhibitors of dipeptidyl peptidase-4 (DPP-4). researchgate.net Further modifications, such as the introduction of additional functional groups, can lead to enhanced potency and improved pharmacokinetic properties. researchgate.net The nitrogen atom of the pyrrolidine ring is also a frequent site for modification, with different N-substituents leading to a range of biological activities. nih.gov These modifications can alter the basicity of the nitrogen and introduce new interaction points with the target.

Table 2: Effect of Pyrrolidine Ring Modifications on DPP-4 Inhibition

| Compound | Modification | DPP-4 IC50 (nM) |

|---|---|---|

| 7f (S-isomer) | 2-cyano-pyrrolidine | 22 |

| 7g | 2-cyano-4-fluoro pyrrolidine | 6.2 (human) |

This table is for illustrative purposes and based on data for related DPP-4 inhibitors. researchgate.net

The linker connecting the pyrrolidine ring and the phenoxy moiety, typically an ether linkage in the parent compound, is crucial for maintaining the correct spatial relationship between these two key pharmacophoric elements. Changes in the length, rigidity, and chemical nature of this linker can significantly impact the biological profile of the molecule. For instance, in the development of DPP-4 inhibitors, compounds with an α-aminoacyl linker attached to a pyrrolidine fragment have been shown to bind effectively in the S1 and S2 domains of the enzyme. nih.gov In contrast, replacing the ether linkage with a different type of linker, such as an amide or a sulfonamide, can alter the molecule's hydrogen bonding capacity and conformational flexibility, leading to different interactions with the target protein. These changes can affect not only the potency of the compound but also its selectivity for different targets.

Stereochemical Influences on SAR and Enantioselectivity

Stereochemistry is a critical factor in the structure-activity relationship of this compound analogues. nih.gov The carbon atom at the 3-position of the pyrrolidine ring is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers, designated as (R) and (S). These enantiomers can exhibit markedly different biological activities due to the three-dimensional nature of their interactions with chiral biological targets such as enzymes and receptors. nih.govnih.gov It is common for one enantiomer to have significantly higher affinity and potency for the target than the other. This enantioselectivity arises from the specific spatial orientation of the substituents on the chiral center, which determines how well the ligand can fit into the binding site and form key interactions. For example, in a study of 4-alkyl-4-arylpiperidines, which share structural similarities with the phenoxy-pyrrolidine scaffold, the stereochemistry at the 3 and 4 positions was found to be a major determinant of whether a compound acted as an agonist or an antagonist at opioid receptors. nih.gov All potent agonists were found to prefer an axial orientation of the 4-aryl group, highlighting the importance of a specific three-dimensional arrangement for biological activity. nih.gov Therefore, the synthesis and evaluation of individual enantiomers are crucial steps in the development of this class of compounds to identify the more active and potentially safer stereoisomer.

Computational and Theoretical Studies of 3 4 Isopropylphenoxy Pyrrolidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the interaction between a small molecule (ligand) and a protein's binding site.

Molecular docking simulations could be employed to predict how 3-(4-Isopropylphenoxy)pyrrolidine fits into the binding pocket of a specific biological macromolecule, such as an enzyme or receptor. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them. nih.govbiorxiv.org This score, typically expressed in units of energy (e.g., kcal/mol), provides an estimation of the binding affinity; a lower score generally indicates a more favorable and stable interaction. scispace.com

For instance, if this compound were to be tested as an inhibitor for a hypothetical protein kinase, docking studies would predict its most likely conformation within the active site. The results would be presented in a table format, comparing its predicted affinity to that of a known reference compound.

Table 1: Hypothetical Docking Results for this compound Against a Target Protein

| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

|---|---|---|

| This compound | -8.5 | 150 |

| Reference Inhibitor | -9.2 | 50 |

This table is illustrative and does not represent actual experimental data.

A crucial outcome of molecular docking is the identification of the specific amino acid residues within the target's binding site that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex. researchgate.net Analysis of the docking pose for this compound would reveal which residues its isopropyl group, phenoxy oxygen, and pyrrolidine (B122466) ring interact with. This information is vital for understanding the basis of its potential biological activity and for designing future analogs with improved potency.

Table 2: Potential Key Amino Acid Interactions for this compound in a Hypothetical Binding Site

| Ligand Moiety | Interacting Residue (Example) | Interaction Type |

|---|---|---|

| Pyrrolidine Nitrogen | Asp120 | Hydrogen Bond/Ionic |

| Phenoxy Oxygen | Gln85 | Hydrogen Bond |

| Isopropyl Group | Leu30, Val45, Ile110 | Hydrophobic |

| Phenyl Ring | Phe98 | Pi-Pi Stacking |

This table is illustrative and does not represent actual experimental data.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model consists of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

If a series of compounds structurally related to this compound were found to be active against a particular target, a pharmacophore model could be generated. nih.gov This model would represent the ideal spatial arrangement of features necessary for binding. Subsequently, this pharmacophore model could be used as a 3D query to screen large compound databases (virtual screening) to identify other structurally diverse molecules that fit the model and are therefore likely to be active. nih.govresearchgate.netresearchgate.net This approach accelerates the discovery of new potential lead compounds. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. researchgate.netresearchgate.net An MD simulation of the this compound-protein complex, predicted by docking, would be performed to assess the stability of the interaction. nih.govnih.gov

Key analyses like the Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein would be calculated. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests a stable binding mode. mdpi.com Furthermore, MD simulations can reveal important conformational changes in the protein upon ligand binding and provide a more refined understanding of the binding energetics. scispace.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule. arabjchem.orgnih.gov For this compound, these calculations can determine a range of fundamental properties.

Key parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these orbitals and their energy gap are crucial for determining a molecule's chemical reactivity and kinetic stability. arabjchem.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with its biological target. nih.gov

Mulliken Charges: These calculations assign a partial charge to each atom in the molecule, providing further insight into its electronic landscape and potential sites for interaction. nih.gov

These theoretical calculations provide a deep understanding of the intrinsic properties of this compound, complementing the insights gained from interaction-based simulations like docking and MD. dntb.gov.ua

This table is illustrative and does not represent actual experimental data.

Future Directions and Research Opportunities for 3 4 Isopropylphenoxy Pyrrolidine

Exploration of Novel Pharmacological Targets Based on Mechanism of Action

The biological targets of 3-(4-Isopropylphenoxy)pyrrolidine remain largely unexplored. A crucial first step in realizing its therapeutic potential is to identify its mechanism of action and the molecular targets with which it interacts. Pyrrolidine (B122466) derivatives are known to exhibit a remarkable spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and neuroprotective effects. frontiersin.orgtandfonline.com The specific phenoxy linkage and the isopropyl substituent in this compound will significantly influence its binding affinity and selectivity for various biological targets.

Initial research should focus on broad-based screening assays to identify potential areas of biological activity. Techniques such as high-throughput screening against diverse panels of receptors, enzymes, and ion channels can provide initial "hits." For instance, given the structural similarities to some kinase inhibitors, assessing its activity against a panel of kinases could be a fruitful starting point. nih.gov Furthermore, considering the prevalence of the pyrrolidine motif in compounds targeting the central nervous system, its potential as a neuro-modulatory agent warrants investigation. nih.gov

Once a preliminary activity is identified, more in-depth studies will be required to pinpoint the specific molecular target. This can be achieved through methods such as affinity chromatography, chemical proteomics, and genetic approaches. nih.gov Understanding the precise molecular interactions will be fundamental for the subsequent rational design of more potent and selective analogues.

Development of Advanced Synthetic Methodologies for Analogues

The ability to synthesize a diverse library of analogues is critical for establishing structure-activity relationships (SAR) and optimizing lead compounds. Fortunately, a rich body of literature exists on the synthesis of pyrrolidine derivatives. tandfonline.comnih.govmdpi.com These methodologies can be adapted and refined for the efficient production of analogues of this compound.

Recent advances in synthetic organic chemistry offer exciting possibilities. Multicomponent reactions (MCRs), for example, allow for the rapid assembly of complex molecules from simple starting materials in a single step, offering an efficient route to a wide range of substituted pyrrolidines. tandfonline.comtandfonline.com Stereoselective synthesis methods are also of paramount importance, as the stereochemistry of the pyrrolidine ring often has a profound impact on biological activity. nih.govresearchgate.net The development of novel catalytic systems, including organocatalysts and metal-based catalysts, can facilitate the enantioselective synthesis of specific stereoisomers. mdpi.com

Future synthetic efforts should focus on creating libraries of compounds with systematic modifications to both the pyrrolidine ring and the phenoxy substituent. Variations in the substitution pattern on the phenyl ring, as well as the introduction of different functional groups on the pyrrolidine nitrogen and at other positions on the ring, will be crucial for exploring the chemical space around this scaffold.

Table 1: Potential Synthetic Strategies for Analogue Development

| Synthetic Approach | Description | Key Advantages |

| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single reaction to form a complex product. | High efficiency, atom economy, and diversity of products. |

| Stereoselective Synthesis | Methods that preferentially form one stereoisomer over others. | Allows for the investigation of stereochemistry on biological activity. |

| Functionalization of Proline Derivatives | Using readily available proline as a starting material to introduce chirality. | Access to enantiomerically pure starting materials. nih.govresearchgate.net |

| Cyclization of Acyclic Precursors | Forming the pyrrolidine ring from a linear starting molecule. | Offers flexibility in the introduction of substituents. nih.gov |

Integration of Multi-Omics Data in Biological Pathway Elucidation

To gain a comprehensive understanding of the biological effects of this compound and its analogues, an integrated multi-omics approach is indispensable. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to map the biological pathways perturbed by the compound. nih.gov

For instance, after treating cells or model organisms with the compound, transcriptomic analysis (e.g., RNA-Seq) can reveal changes in gene expression, providing clues about the affected signaling pathways. Proteomic studies can identify changes in protein levels and post-translational modifications, offering insights into the direct and indirect targets of the compound. Metabolomic analysis can then be used to measure changes in the levels of small molecule metabolites, providing a functional readout of the altered cellular state. nih.govresearchgate.net

By integrating these different layers of biological information, researchers can construct detailed models of the compound's mechanism of action. biorxiv.org This systems-level understanding is crucial for identifying potential therapeutic applications, predicting off-target effects, and discovering biomarkers for patient stratification. The elucidation of biosynthetic pathways for natural products provides a powerful analogy for how to approach the deconvolution of the biological pathways affected by a synthetic molecule. nih.govresearchgate.net

Rational Design of Next-Generation Analogues and Probes

The insights gained from SAR studies and multi-omics analyses will pave the way for the rational design of next-generation analogues and chemical probes. nih.govdntb.gov.ua Chemical probes are potent, selective, and well-characterized small molecules that can be used to study the function of specific proteins in cells and organisms. nih.govrsc.org

The design of these molecules will be guided by computational methods, such as molecular docking and molecular dynamics simulations, to predict the binding of analogues to the target protein. nih.gov This structure-based design approach allows for the optimization of interactions to enhance potency and selectivity. For example, if a specific hydrogen bond is identified as being crucial for binding, analogues can be designed to strengthen this interaction.

Furthermore, the development of chemical probes with "handles" for downstream applications, such as biotin (B1667282) or fluorescent tags, will be invaluable for target validation and imaging studies. mdpi.com These probes can be used to pull down the target protein from cell lysates or to visualize its subcellular localization.

The ultimate goal is to develop optimized lead compounds with improved efficacy, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and biological evaluation is the cornerstone of modern drug discovery and holds the key to unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Basic Questions

What are the optimal synthetic routes for 3-(4-Isopropylphenoxy)pyrrolidine, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between 4-isopropylphenol and a pyrrolidine derivative. Key parameters include:

- Solvent Choice : Dichloromethane or THF for improved solubility of intermediates .

- Base Selection : Sodium hydroxide or K₂CO₃ to deprotonate phenol and drive the reaction .

- Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., oxidation).

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) achieves >95% purity .

Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.2 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm). The isopropyl group shows distinct doublets (δ 1.2–1.3 ppm) .

- 2D NMR (COSY, HSQC) resolves stereochemistry by correlating coupling constants and spatial proximity .

- IR Spectroscopy : Confirms ether linkages (C-O-C stretch at ~1250 cm⁻¹) and absence of hydroxyl groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 246.16) .

What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays :

- For MAO-B inhibition, use recombinant human MAO-B with kynuramine as a substrate. Measure IC₅₀ via fluorescence (λₑₓ = 310 nm, λₑₘ = 400 nm) .

- Include reference inhibitors (e.g., rasagiline) for comparison .

- Cell Viability Assays : Test cytotoxicity in HEK293 or SH-SY5Y cells using MTT assays at concentrations ≤50 µM .

Advanced Research Questions

How do structural modifications (e.g., linker length, substituent groups) influence MAO-B inhibitory potency?

Methodological Answer:

- Linker Optimization : Shorten the carbon chain between pyrrolidine and aryl groups. For example, reducing the linker from 3 carbons to 1 increases MAO-B inhibition (IC₅₀ from 12 nM to 2.7 nM) due to improved binding pocket fit .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance π-π stacking with FAD cofactor .

How can researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma half-life via LC-MS) and blood-brain barrier penetration in rodent models .

- Metabolite Identification : Use liver microsomes to detect active/inactive metabolites. Adjust dosing regimens if first-pass metabolism reduces efficacy .

- Behavioral Studies : Validate anti-Parkinsonian effects using cross-leg positioning or bar tests in MPTP-induced mouse models .

What strategies improve aqueous solubility without compromising target binding affinity?

Methodological Answer:

- Pyrrolidine Modifications : Introduce polar groups (e.g., dimethylamino substituents) to the pyrrolidine ring. This enhances solubility while maintaining hydrogen bonding with Arg48 in RAGE binding pockets .

- Prodrug Design : Convert hydrophobic moieties to phosphate esters or glycosides, which hydrolyze in vivo .

How can researchers determine the reversibility and kinetic parameters of enzyme inhibition?

Methodological Answer:

- Dialysis Assays : Incubate enzyme-inhibitor complexes, then measure residual activity post-dialysis. Reversible inhibitors regain activity .

- Lineweaver-Burk Plots : Vary substrate concentrations to identify competitive (↑Km), non-competitive (↓Vmax), or mixed inhibition modes .

What computational methods validate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding poses in MAO-B (PDB: 2V5Z) or RAGE (PDB: 3CJJ). Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Tyr435 in MAO-B) .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Calculate binding free energies (MM-PBSA) .

How to resolve chiral purity challenges during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.